molecular formula C12H14N2O B1299280 (5-Methyl-furan-2-ylmethyl)-pyridin-3-ylmethyl-amine CAS No. 510764-54-2

(5-Methyl-furan-2-ylmethyl)-pyridin-3-ylmethyl-amine

Cat. No.: B1299280
CAS No.: 510764-54-2
M. Wt: 202.25 g/mol
InChI Key: HDQATYDJUSWSLT-UHFFFAOYSA-N
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Description

(5-Methyl-furan-2-ylmethyl)-pyridin-3-ylmethyl-amine is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a methyl group and a pyridine ring attached via a methylene bridge

Scientific Research Applications

(5-Methyl-furan-2-ylmethyl)-pyridin-3-ylmethyl-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating microbial infections.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-furan-2-ylmethyl)-pyridin-3-ylmethyl-amine typically involves the reaction of 5-methylfurfural with pyridin-3-ylmethanamine. The reaction is carried out under reductive amination conditions, often using a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in the presence of an acid catalyst like acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-furan-2-ylmethyl)-pyridin-3-ylmethyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (5-Methyl-furan-2-ylmethyl)-pyridin-3-ylmethyl-amine involves its interaction with microbial enzymes, leading to the inhibition of essential metabolic pathways. The compound targets specific enzymes involved in bacterial cell wall synthesis, thereby exerting its antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methyl-furan-2-ylmethyl)-pyridin-3-ylmethyl-amine is unique due to the presence of both furan and pyridine rings, which confer a combination of chemical reactivity and biological activity not found in simpler analogs .

Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-1-pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-10-4-5-12(15-10)9-14-8-11-3-2-6-13-7-11/h2-7,14H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQATYDJUSWSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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